4-(4H-1,2,4-triazol-3-yl)aniline
Overview
Description
4-(4H-1,2,4-triazol-3-yl)aniline is a heterocyclic aromatic compound that features a triazole ring attached to an aniline moiety.
Mechanism of Action
Target of Action
Triazole derivatives have been reported to exhibit inhibitory activity against various enzymes, such as tyrosinase and aromatase , suggesting potential targets for this compound.
Mode of Action
It’s known that triazole derivatives can interact with their targets through hydrogen bonding and metallic interactions . The presence of the triazole ring might contribute to the compound’s interaction with its targets, leading to changes in their function .
Biochemical Pathways
Given the inhibitory activity of triazole derivatives against certain enzymes , it can be inferred that this compound might interfere with the pathways involving these enzymes, leading to downstream effects.
Result of Action
Some triazole derivatives have been reported to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer effects of this compound.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Preparation Methods
The synthesis of 4-(4H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline group. Common synthetic routes include:
Intramolecular Cyclocondensation: This method involves the cyclization of amidoguanidines or N-cyanoimidates with hydrazine.
Thermal Condensation: This approach uses N-cyanoimidates and hydrazine under thermal conditions to form the triazole ring.
1,3-Dipolar Cycloaddition: This method involves the reaction of hydrazonoyl derivatives with carbodiimides.
Chemical Reactions Analysis
4-(4H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-(4H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(4H-1,2,4-triazol-3-yl)aniline can be compared with other similar compounds, such as:
4-(1H-1,2,4-Triazol-1-yl)aniline: This compound has a similar structure but differs in the position of the triazole ring attachment.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: This compound features an oxadiazole ring instead of a triazole ring.
2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline: This compound has a methyl group attached to the triazole ring.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEQHOVTBRZQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4922-51-4 | |
Record name | 4-(4H-1,2,4-triazol-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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